3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
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Overview
Description
The compound “3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide” is a complex organic molecule. It contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a dibenzo[b,f][1,4]oxazepin ring (a type of heterocyclic compound), and a propanamide group (derived from propanoic acid). The molecule also contains several functional groups, including an amide and a ketone .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific information or references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a five-membered cyclopentyl ring, a ten-membered dibenzo[b,f][1,4]oxazepin ring, and a propanamide group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amide group might undergo hydrolysis, the ketone could potentially be reduced to an alcohol, and the rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Novel Fused Oxazapolycyclic Skeleton Synthesis
Research into the synthesis and photophysical properties of complex oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, reveals the formation of unique nonplanar structures with strong blue emission properties in dichloromethane. These findings may suggest potential applications in materials science, particularly in the development of new photoluminescent materials (Petrovskii et al., 2017).
Antimicrobial and Anti-inflammatory Agents
A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such research indicates the potential pharmaceutical applications of these compounds in treating bacterial infections and inflammation-related conditions (Kendre et al., 2015).
Antiallergic Activity of Dibenzoxepin Derivatives
Studies on 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives have demonstrated potent orally active antiallergic effects. These compounds, showing significant inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, underline the therapeutic potential in allergy treatment (Ohshima et al., 1992).
Novel Polycyclic Systems for CNS Disorders
The creation of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments indicates a novel approach to drug development for central nervous system disorders, including schizophrenia and mood disorders. Such compounds could offer new avenues for therapeutic intervention (Ukhin et al., 2011).
Anti-inflammatory Activity of Heterocyclic Compounds
The synthesis of 2,8-dithia-dibenzo[e,h]azulenes and their oxazepine analogs showcases a novel class of compounds with significant anti-inflammatory activity, highlighting their potential as new therapeutic agents for inflammation-related diseases (Landek et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclopentyl-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-7-10-21-19(13-15)25(2)23(27)18-14-17(9-11-20(18)28-21)24-22(26)12-8-16-5-3-4-6-16/h7,9-11,13-14,16H,3-6,8,12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBLVSVTYCMACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4CCCC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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